7,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine - 82419-29-2

7,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine

Catalog Number: EVT-2910571
CAS Number: 82419-29-2
Molecular Formula: C8H7F2NO
Molecular Weight: 171.147
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

This compound has gained attention in research due to its potential as a precursor for synthesizing biologically active molecules. Notably, it serves as a crucial intermediate in the production of levofloxacin, a widely used antibacterial agent. [, ]

Synthesis Analysis
  • Chemoenzymatic Synthesis: This approach combines chemical and enzymatic steps for enantioselective synthesis. One method utilizes the bioreduction of 1-(2-nitrophenoxy)propan-2-ones with alcohol dehydrogenase enzymes to obtain enantiopure alcohols, which are further converted to the desired benzoxazine. []
  • Mitsunobu Cyclization: This method utilizes zinc chloride-assisted Mitsunobu cyclization to facilitate the formation of the benzoxazine ring system. [, ]
  • Microbial Synthesis: Enantioselective synthesis has been achieved using microbial biocatalysts. For example, specific microorganisms facilitate the production of the (S)-enantiomer of 7,8-Difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine. []
Molecular Structure Analysis

7,8-Difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine possesses a characteristic bicyclic structure consisting of a benzene ring fused to an oxazine ring. The molecule exhibits chirality due to the presence of a chiral center at the 3-position of the oxazine ring. [, ]

Chemical Reactions Analysis
  • Nucleophilic Substitution: The chlorine atom in various chloropyrimidines can be substituted with 7,8-Difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine via nucleophilic substitution reactions. This enables the synthesis of pyrimidine conjugates, potentially expanding its applications in medicinal chemistry. []
  • Conjugation Reactions: The compound can be conjugated to other molecules through linkers like aminohexanoyl groups. This strategy is employed to synthesize purine conjugates with potential antiviral and cytotoxic activities. [, , , , , ]
Mechanism of Action

While the provided papers mainly focus on synthesis and application, one study investigates the mechanism of action of a purine conjugate containing 7,8-Difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine against herpes simplex virus type 1 (HSV-1). The study suggests that this conjugate targets the HSV terminase complex, specifically the large terminase subunit (pUL15), which is essential for viral DNA processing and packaging. [] This interaction disrupts the formation of mature virions, hindering viral replication.

Applications
  • Antiviral Agent Precursors: Studies demonstrate the potential of 7,8-Difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine derivatives, particularly purine conjugates, as antiviral agents. For instance, (S)-4-[6-(purin-6-yl)aminohexanoyl]-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine exhibits promising activity against HSV-1, including acyclovir-resistant strains. [, ]
  • Cytotoxic Agent Precursors: Research indicates the potential of 7,8-Difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine derivatives as cytotoxic agents against various cancer cell lines. For example, some derivatives show promising activity against murine mammary carcinoma, human colorectal adenocarcinoma, human gastric carcinoma, and human hepatocellular carcinoma cells. []
  • Levofloxacin Precursor: 7,8-Difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine is a key intermediate in the synthesis of levofloxacin, a broad-spectrum antibiotic. []

(S)-4-[6-(Purin-6-yl)aminohexanoyl]-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine

    Compound Description: This compound is identified as a lead compound in the research for anti-herpesvirus agents. It exhibits selective anti-herpesvirus activity against HSV-1 in cell culture, including acyclovir-resistant mutants. Studies suggest it may exert its antiviral effect by interacting with the pUL15 subunit of the herpesvirus terminase complex.

N-[ω-(Purin-6-yl)aminoalkanoyl] Derivatives of 7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine

    Compound Description: This series of compounds demonstrated high cytotoxic activity against various cancer cell lines. Their mechanism of action is suggested to involve the inhibition of DNA biosynthesis.

Pyrimidine Conjugates of 7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine

    Compound Description: These conjugates were synthesized by replacing the purine moiety in purine-benzoxazine conjugates with a pyrimidine ring. They showed lower anti-herpesvirus activity compared to their purine counterparts.

(S)-4-[2-Amino-9-(β-D-ribofuranosyl)-purin-6-yl]-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine

    Compound Description: This nucleoside analogue demonstrated significant antiviral activity against HSV-1, including acyclovir-resistant strains. It exhibited resistance to deamination by adenosine deaminases from both Escherichia coli and calf intestine.

3,4-Dihydro-3-oxo-6-ethoxycarbonyl-2H-1,4-benzoxazine-2-acetate

    Compound Description: This compound belongs to the benzo[b][1,4]oxazin-3(4H)-one class, which exhibits a wide range of biological activities. This specific derivative has been studied for its structural features and crystal packing behavior.

(R)- or (S)-7-Fluoro-8-X-3,4-dihydro-2H-[1,4]benzoxazine and benzothiazine

    Compound Description: These compounds represent a class of optically active benzoxazines and benzothiazines with varying substituents (represented by X) at position 8 and potential modifications at position 3. They serve as starting materials for synthesizing pyridobenzoxazines and pyridobenzothiazines with antibacterial properties.

Properties

CAS Number

82419-29-2

Product Name

7,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine

IUPAC Name

7,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine

Molecular Formula

C8H7F2NO

Molecular Weight

171.147

InChI

InChI=1S/C8H7F2NO/c9-5-1-2-6-8(7(5)10)12-4-3-11-6/h1-2,11H,3-4H2

InChI Key

PZPVTXOFDWKYDD-UHFFFAOYSA-N

SMILES

C1COC2=C(N1)C=CC(=C2F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.